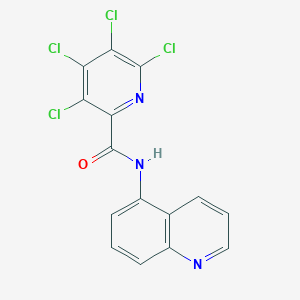

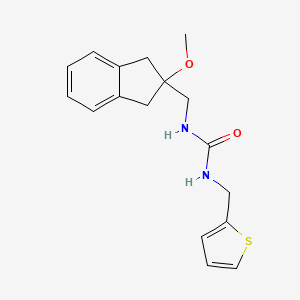

![molecular formula C18H26N2O3 B2888345 Methyl 3-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate CAS No. 1385434-77-4](/img/structure/B2888345.png)

Methyl 3-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Asymmetric Synthesis and Chemical Properties

Asymmetric Synthesis of Bicyclic Amino Acid Derivatives : Aza-Diels-Alder reactions in aqueous solutions have been utilized for the asymmetric synthesis of bicyclic amino acid derivatives, leading to compounds with potential applications in medicinal chemistry and drug development (Waldmann & Braun, 1991).

Microwave-assisted Synthesis for Efficiency : The use of microwave-assisted conditions has facilitated the efficient and rapid synthesis of bicyclic carboxylate derivatives, showcasing a method that could enhance the production of complex organic molecules for research and development purposes (Onogi, Higashibayashi, & Sakurai, 2012).

Structural and Molecular Analysis

Crystal and Molecular Structure Analysis : Studies on the crystal and molecular structures of conformationally restricted amino acid analogues have provided insights into their spatial arrangement and potential interactions, which are crucial for understanding their biological activity and designing targeted therapies (Buñuel, Cativiela, Díaz-de-Villegas, & Gálvez, 2000).

Applications in Drug Development and Neuroprotection

Radiolabeling and Neuroprotective Drug Potential : The development and radiolabeling of bicyclic carboxylate derivatives have shown promise in neuroprotective drug research, with studies indicating their ability to cross the blood-brain barrier and accumulate in specific brain regions, suggesting potential applications in treating neurological disorders (Yu et al., 2003).

Enantioselective Synthesis and Catalysis

Enantioselective Catalytic Processes : Research into the use of cinchona alkaloids as phase-transfer catalysts for the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate demonstrates the potential of these methods in creating biologically active compounds with chiral backbones, important for the development of new pharmaceuticals (Wang, Zhao, Xue, & Chen, 2018).

Safety and Hazards

As this compound is intended for research use only, it is not intended for human or veterinary use. Specific safety and hazard information is not provided in the available resources.

Future Directions

Mechanism of Action

- “AKOS016928014” is an angiotensin II receptor blocker (ARB). Its primary target is the angiotensin II type 1 receptor (AT1 receptor) . These receptors are found in smooth muscle cells of blood vessels, adrenal gland cortical cells, and adrenergic nerve synapses .

- Unlike angiotensin-converting enzyme (ACE) inhibitors, ARBs do not increase bradykinin levels, avoiding side effects like cough and angioedema .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Properties

IUPAC Name |

methyl 3-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-3-8-20-9-6-12(7-10-20)17(21)19-16-14-5-4-13(11-14)15(16)18(22)23-2/h1,12-16H,4-11H2,2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHAXGMKDOVHKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CCC(C2)C1NC(=O)C3CCN(CC3)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

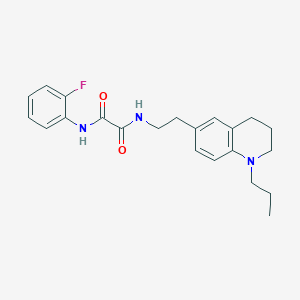

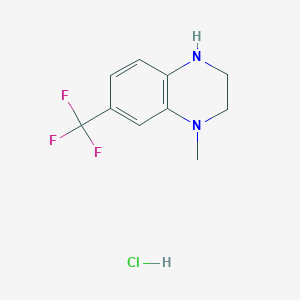

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2888274.png)

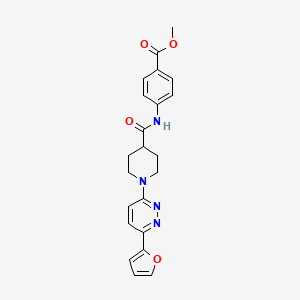

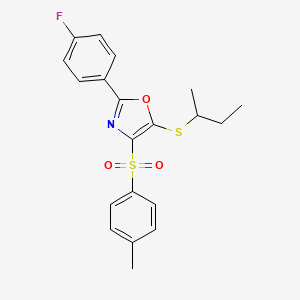

![4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2888275.png)

![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-propoxyphenyl)methyl]propanamide](/img/structure/B2888279.png)

![2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2888281.png)

![2-[2-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B2888284.png)